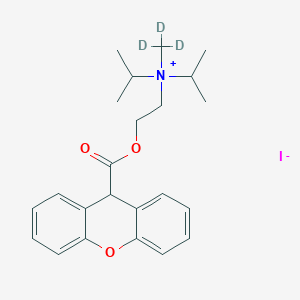

Propantheline-d3 (iodide)

Description

Significance of Deuterium (B1214612) Labeling in Pharmaceutical Sciences and Related Fields

Deuterium (²H or D), a stable isotope of hydrogen, plays a particularly crucial role in pharmaceutical sciences. musechem.com Its use, known as deuterium labeling, offers several advantages. Since deuterium is non-radioactive, it is safer to handle than radioactive isotopes like tritium (B154650). Furthermore, the mass difference between hydrogen and deuterium can be exploited in various analytical techniques, most notably mass spectrometry, to distinguish labeled from unlabeled compounds. nih.gov This distinction is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to understanding how a drug behaves in a biological system. musechem.comnih.gov Deuterated compounds are frequently used as internal standards in quantitative analysis, helping to correct for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. clearsynth.comtexilajournal.com

Overview of Propantheline (B1209224) as a Chemical Entity (excluding therapeutic applications)

Propantheline is an organic compound classified as a member of the xanthene family. nih.gov Its chemical structure features a xanthene-9-carboxylic acid esterified with a quaternary ammonium (B1175870) alcohol. ontosight.ai The quaternary ammonium group is a key structural feature. Propantheline bromide is the commonly used salt form. ontosight.ainih.gov

Table 1: Chemical Properties of Propantheline

| Property | Value |

|---|---|

| IUPAC Name | methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium nih.gov |

| Molecular Formula | C₂₃H₃₀NO₃⁺ nih.gov |

This table is interactive. Click on the headers to sort.

Rationale for Deuteration: Enhancing Analytical Precision and Mechanistic Insights

The synthesis of Propantheline-d3 (iodide) involves introducing three deuterium atoms into the N-methyl group of the propantheline molecule. nih.govvulcanchem.com This specific labeling provides a distinct mass shift that is readily detectable by mass spectrometry. The primary rationale for this deuteration is to create a highly effective internal standard for quantitative analytical methods. clearsynth.comtexilajournal.com

When analyzing complex biological samples, matrix effects can interfere with the measurement of the target analyte. clearsynth.comscioninstruments.com A deuterated internal standard, being chemically almost identical to the analyte, co-elutes during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer. texilajournal.com By comparing the signal of the analyte to the known concentration of the internal standard, these variations can be compensated for, leading to more accurate and reliable quantification. clearsynth.comlcms.cz

Beyond its use as an internal standard, deuterium labeling can also provide mechanistic insights into chemical reactions and metabolic pathways. nih.govacs.orgnih.gov The kinetic isotope effect, where a reaction rate is altered by isotopic substitution, can reveal information about bond-breaking steps in a reaction mechanism. acs.org

Scope and Academic Relevance of Propantheline-d3 (iodide) Research

Research involving Propantheline-d3 (iodide) is primarily focused on the field of analytical chemistry, particularly in the development and validation of bioanalytical methods. The use of deuterated standards like Propantheline-d3 (iodide) is a well-established practice for improving the quality of quantitative data obtained from techniques like liquid chromatography-mass spectrometry (LC-MS). lcms.czasme.org

The academic relevance lies in the continuous need for robust and accurate analytical methods in various scientific disciplines, including pharmacology, toxicology, and environmental science. clearsynth.comnih.gov Studies utilizing Propantheline-d3 (iodide) contribute to the body of knowledge on the application of stable isotope labeling for precise quantification and the understanding of compound-specific analytical challenges. nih.gov

Table 2: Properties of Propantheline-d3 (iodide)

| Property | Value |

|---|---|

| IUPAC Name | di(propan-2-yl)-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide nih.gov |

| Molecular Formula | C₂₃H₂₇D₃INO₃ immunomart.com |

This table is interactive. Click on the headers to sort.

Properties

Molecular Formula |

C23H30INO3 |

|---|---|

Molecular Weight |

498.4 g/mol |

IUPAC Name |

di(propan-2-yl)-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide |

InChI |

InChI=1S/C23H30NO3.HI/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1/i5D3; |

InChI Key |

MXBWKMYNRVKRPQ-OWKBQAHQSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C(C)C)C(C)C.[I-] |

Canonical SMILES |

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[I-] |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Labeling Strategies for Propantheline D3 Iodide

Precursor Selection and Chemical Transformations for Deuterium (B1214612) Incorporation

The primary precursor for the final labeling step is the tertiary amine, (2-(9H-xanthene-9-carbonyloxy)ethyl)diisopropylamine. This precursor is typically synthesized by reacting Xanthene-9-carboxylic acid chloride with 2-diisopropylaminoethanol. This reaction forms the core structure of the molecule before the isotopic label is introduced.

The key chemical transformation for deuterium incorporation is the quaternization of the tertiary amine precursor. This is achieved using an isotopically labeled methylating agent. For the synthesis of Propantheline-d3 (iodide), the specific reagent used is Iodomethane-d3 (B117434) (CD₃I). guidechem.comexsyncorp.com This compound is a derivative of iodomethane (B122720) where the three hydrogen atoms of the methyl group have been replaced with deuterium atoms. guidechem.com

The reaction is a classic nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the iodomethane-d3 molecule. masterorganicchemistry.comlibretexts.org This forms a new carbon-nitrogen bond and results in a positively charged quaternary ammonium (B1175870) cation, with the iodide serving as the counter-ion.

The synthesis of the labeling agent, Iodomethane-d3, is itself a critical step, commonly prepared through the iodination of deuterated methanol (B129727) (CD₃OH) using reagents like phosphorus triiodide, which can be generated in situ from red phosphorus and iodine. exsyncorp.comchemicalbook.comchemicalbook.com

Figure 1: Final step in the synthesis of Propantheline-d3 (iodide) via N-alkylation.

Methodologies for Stereoselective Deuteration (if applicable)

In the context of synthesizing Propantheline-d3 (iodide), stereoselective deuteration is not applicable. The deuterium atoms are incorporated as part of a methyl group (-CD₃). The carbon atom in this group is bonded to three identical deuterium atoms and a nitrogen atom, and it is not a stereocenter. Therefore, considerations of stereochemistry at the site of deuteration are not relevant to this specific synthetic pathway.

Isolation and Purification Techniques for Deuterated Propantheline (B1209224)

As a quaternary ammonium salt, Propantheline-d3 (iodide) is a non-volatile, crystalline solid at room temperature. Its ionic nature dictates the choice of isolation and purification methods.

Isolation: The initial isolation of the crude product from the reaction mixture depends on its solubility in the reaction solvent.

Filtration: If the product precipitates out of the reaction solvent upon formation, it can be easily isolated by vacuum filtration. dtic.mil The collected solid is then washed with a small amount of cold solvent to remove residual impurities.

Solvent Evaporation: If the product remains dissolved, the solvent is typically removed under reduced pressure using a rotary evaporator.

Purification: High purity is essential for analytical standards. The primary method for purifying solid organic compounds like Propantheline-d3 (iodide) is recrystallization. google.com

Recrystallization: This technique involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling to allow the formation of pure crystals. Impurities remain in the cooled solvent (the mother liquor).

Precipitation/Anti-Solvent Addition: An alternative method involves dissolving the crude product in a polar solvent in which it is highly soluble, and then adding a non-polar "anti-solvent" (e.g., diethyl ether, hexane) to induce precipitation of the pure product. nih.gov

The purity of the final product is rigorously assessed using a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and the position of the deuterium label.

Mass Spectrometry (MS): To verify the molecular weight and determine the level of isotopic enrichment.

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity.

| Technique | Purpose | Typical Solvent System |

| Recrystallization | Primary Purification | Ethanol/Isopropanol |

| Precipitation | Secondary Purification/Isolation | Acetonitrile/Diethyl Ether |

| Washing | Removal of soluble impurities | Cold reaction solvent or anti-solvent |

Scale-Up Considerations for Research and Analytical Standards

Transitioning the synthesis of Propantheline-d3 (iodide) from a laboratory bench scale to a larger scale (e.g., producing gram quantities) for use as a commercial analytical standard introduces several challenges. pharmaceuticalonline.comascendiacdmo.com

Cost and Availability of Starting Materials: The cost of high-purity deuterated reagents, particularly iodomethane-d3, is a significant factor. Sourcing reliable suppliers for both the precursor amine and the labeling agent is critical for consistent production. labmanager.com

Thermal Management: N-alkylation reactions are generally exothermic. On a small scale, this heat dissipates easily, but in larger reactors, efficient heat management is crucial to prevent temperature spikes that could lead to side reactions and compromise product purity. labmanager.com

Process Safety: Iodomethane-d3, like its non-deuterated counterpart, is a toxic and reactive alkylating agent. Scale-up requires robust safety protocols, including the use of closed systems and appropriate personal protective equipment to minimize exposure.

Scalability of Purification: The chosen purification method must be amenable to larger quantities. Recrystallization is generally more scalable than chromatographic methods. The process must be designed to consistently yield a product that meets stringent purity specifications. pharmafeatures.com

Quality Control and Documentation: For analytical standards, each batch must be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its chemical and isotopic purity. This requires the implementation of rigorous quality control procedures and meticulous documentation throughout the manufacturing process. nih.gov

| Consideration | Laboratory Scale (mg) | Production Scale (g-kg) |

| Reaction Vessel | Glass flask | Jacketed glass or stainless steel reactor |

| Heat Control | Heating mantle/oil bath | Automated temperature control unit with heat exchange fluid |

| Purification | Recrystallization/Precipitation | Large-scale crystallizers, centrifuges for filtration |

| Quality Assurance | NMR, MS, HPLC analysis | Validated analytical methods, batch release testing, CoA |

Advanced Analytical Characterization of Propantheline D3 Iodide for Research Purity and Integrity

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the isotopic purity of deuterated compounds like Propantheline-d3 (iodide). nih.govrsc.org Its ability to provide highly accurate mass measurements allows for the clear differentiation between the deuterated molecule and its unlabeled counterparts, as well as other isotopologues. nih.gov This technique is valued for its high sensitivity, rapid analysis time, and minimal sample consumption. researchgate.net

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) Applications

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like Propantheline-d3 (iodide), making ESI-HRMS a primary tool for its analysis. nih.govresearchgate.net In this method, the sample is introduced in solution, and the ESI source generates gaseous ions with minimal fragmentation. The high-resolution mass analyzer then measures the mass-to-charge ratio (m/z) of these ions with exceptional accuracy. This allows for the assignment and distinction of the various hydrogen/deuterium (B1214612) (H/D) isotopolog ions (D0 to Dn). nih.govresearchgate.net The resulting mass spectrum displays a cluster of peaks corresponding to the unlabeled compound (d0), the desired deuterated compound (d3), and other isotopic variants (d1, d2, etc.), each separated by the minute mass difference between hydrogen and deuterium. nih.gov

Quantification of Deuterated Species and Assessment of Unlabeled Analogues

The primary goal of HRMS analysis is to quantify the isotopic enrichment of the target compound. rsc.org By analyzing the full scan mass spectrum, the relative abundance of each isotopologue ion is measured. nih.gov The isotopic purity is then calculated based on the corrected intensities of these ions, after accounting for the natural isotopic contributions of other elements like carbon-13. researchgate.net This process allows for the precise determination of the percentage of the desired d3 species and quantifies the presence of the unlabeled (d0) analogue and other partially deuterated forms.

Table 1: Illustrative HRMS Data for Isotopic Purity of Propantheline-d3

| Isotopologue | Theoretical m/z | Observed Relative Abundance (%) | Calculated Isotopic Distribution (%) |

| Unlabeled (d0) | 480.2435 | 0.5 | 0.5 |

| d1 | 481.2498 | 1.0 | 1.0 |

| d2 | 482.2561 | 1.5 | 1.5 |

| Propantheline-d3 | 483.2624 | 97.0 | 97.0 |

Note: Data are for illustrative purposes and represent a hypothetical batch of Propantheline-d3 with high isotopic purity.

Structural Elucidation and Confirmation of Deuterium Position via Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise location of the deuterium atoms within the molecular structure. rsc.org A combination of deuterium, proton, and carbon-13 NMR experiments provides a complete picture of the labeling pattern.

Deuterium NMR (²H NMR) for Direct Confirmation

Deuterium NMR (²H or D-NMR) offers direct evidence of deuteration. wikipedia.org Since only the deuterium nucleus is observed in this experiment, a strong signal in the ²H NMR spectrum confirms the successful incorporation of deuterium. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the assignment of the deuterium signal to a specific position in the molecule, in this case, the methyl group. huji.ac.il This technique is highly effective for verifying the effectiveness of the deuteration process. magritek.com

¹H NMR and ¹³C NMR Spectroscopic Analysis of Deuterium Substitution Effects

The substitution of hydrogen with deuterium induces predictable changes in the ¹H and ¹³C NMR spectra, which serve as secondary confirmation of the labeling.

¹H NMR Spectroscopy: The most direct effect in the ¹H NMR spectrum of Propantheline-d3 is the disappearance or significant reduction in the intensity of the signal corresponding to the protons of the N-methyl group. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the extent of deuteration. studymind.co.uk

¹³C NMR Spectroscopy: Deuterium substitution also affects the ¹³C NMR spectrum in several ways. The carbon atom directly attached to the deuterium atoms (the N-CD₃ group) will exhibit a characteristic splitting pattern due to ¹³C-²H coupling (a 1:3:6:7:6:3:1 septet for a CD₃ group). blogspot.com Furthermore, this signal may appear at a slightly different chemical shift (an isotopic shift) compared to the corresponding ¹³C signal in the unlabeled compound. nih.gov The intensity of this signal is often reduced due to the splitting and the loss of the Nuclear Overhauser Effect (NOE) from attached protons. blogspot.com

Table 2: Expected NMR Spectral Changes for Propantheline-d3 (iodide)

| Nucleus | Unlabeled Propantheline (B1209224) (Expected Signal) | Propantheline-d3 (Expected Effect) | Rationale |

| ¹H | Singlet for N-CH₃ | Signal disappearance or significant reduction | Replacement of ¹H with ²H |

| ¹³C | Quartet for N-CH₃ (if ¹H coupled) or Singlet (if ¹H decoupled) | Septet for N-CD₃ (due to ¹³C-²H coupling) and slight upfield shift | J-coupling between ¹³C and ²H; Isotopic shift |

| ²H | No signal | Singlet at the chemical shift corresponding to the N-methyl position | Direct detection of the ²H nucleus |

Chromatographic Purity Assessment Techniques (e.g., HPLC, UPLC)

To ensure that the compound is free from chemical impurities unrelated to its isotopic composition, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are employed. These methods separate the target compound from any starting materials, by-products, or degradation products.

The chemical purity is typically assessed by injecting the sample onto a column (e.g., a C18 reversed-phase column) and eluting it with a suitable mobile phase. A detector, most commonly a UV detector, measures the absorbance of the eluting compounds. The purity is determined by calculating the area percentage of the main peak corresponding to Propantheline-d3 relative to the total area of all observed peaks. UPLC systems, operating at higher pressures with smaller particle size columns, offer faster analysis times and improved resolution compared to traditional HPLC. nih.govresearchgate.net

Table 3: Typical Chromatographic Parameters for Purity Analysis

| Parameter | Typical Condition |

| System | HPLC or UPLC |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid or ammonium (B1175870) acetate) |

| Flow Rate | 0.2 - 0.6 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 1 - 5 µL |

| Column Temperature | 25 - 40 °C |

Achievability of Analytical Grade Purity for Research Standards

For Propantheline-d3 (iodide) to be a reliable internal standard, it must be of high purity. Analytical grade purity ensures that the standard is suitable for precise and accurate quantitative work. The purity of chemical reagents is often categorized by grades, such as Analytical Reagent (AR) grade or American Chemical Society (ACS) grade, which typically imply a purity of ≥95%.

For research standards, particularly those used in regulated bioanalysis, even higher purity is often required. The goal is to minimize any potential interference and ensure the accuracy of the analytical measurements.

Key Purity Specifications for Propantheline-d3 (iodide) Research Standard:

Chemical Purity: This refers to the percentage of the desired compound in the material, excluding different isotopic species. It is typically determined by techniques like HPLC-UV, where the peak area of Propantheline-d3 is compared to the total area of all peaks. A typical specification for a high-quality research standard is ≥98%.

Isotopic Purity: This is a measure of the percentage of the target deuterated molecule (d3) relative to all other isotopic variants (d0, d1, d2, etc.). It is a critical parameter for internal standards. High isotopic purity minimizes the contribution of the standard to the signal of the unlabeled analyte. Isotopic purity is determined by mass spectrometry.

Enantiomeric Purity: Although not always a primary concern for all applications, if the compound is chiral and the research is stereospecific, the enantiomeric purity, determined by chiral chromatography, becomes important.

The following table illustrates achievable purity levels for a research-grade standard of Propantheline-d3 (iodide):

| Purity Parameter | Analytical Technique | Achievable Specification |

| Chemical Purity | HPLC-UV | ≥ 99.0% |

| Isotopic Purity (% d3) | LC-MS | ≥ 98.0% |

| Unlabeled Compound (% d0) | LC-MS | ≤ 0.5% |

| Residual Solvents | GC-HS | As per ICH guidelines |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

Achieving these high levels of purity requires rigorous purification steps after synthesis, such as recrystallization or preparative chromatography, followed by comprehensive analytical testing to certify the material. Certified Reference Materials (CRMs) are often produced under ISO 17034 and ISO/IEC 17025 standards to ensure traceability and uncertainty of the certified purity values.

Stability Studies of the Deuterated Label and Compound Integrity

The stability of a deuterated standard is paramount for its use in longitudinal studies and for ensuring the integrity of analytical results over time. Stability studies for Propantheline-d3 (iodide) must evaluate both the chemical stability of the molecule as a whole and the stability of the deuterium-carbon bonds against isotopic exchange.

Chemical Stability under Various Storage and Experimental Conditions

Chemical stability studies are designed to understand how factors like temperature, humidity, light, and pH affect the integrity of the compound. These studies help to establish appropriate storage conditions and shelf-life.

Storage Conditions:

For a solid form of Propantheline-d3 (iodide), typical storage recommendations would be in a well-sealed container, protected from light and moisture, at controlled room temperature or under refrigeration (2-8°C). For solutions, storage at -20°C or -80°C is common to minimize degradation.

Forced Degradation Studies:

As part of the development of a stability-indicating method, forced degradation studies are performed. These studies expose the compound to harsh conditions to accelerate decomposition and identify potential degradation pathways.

The table below summarizes typical forced degradation conditions and expected outcomes for a compound like propantheline:

| Condition | Reagent/Parameters | Expected Degradation |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant degradation to Xanthanoic acid and other products |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Rapid and extensive degradation |

| Oxidation | 3% H₂O₂, RT, 24h | Moderate degradation, potential for N-oxide formation |

| Thermal | 80°C, 48h (solid) | Minimal degradation in solid state |

| Photolytic | UV/Vis light, 7 days | Potential for minor degradation |

The results of these studies inform the handling and storage of the compound during its use in experiments. For example, the instability in basic solutions indicates that experimental protocols should maintain a neutral or slightly acidic pH.

Isotopic Exchange Kinetics and Prevention Strategies

A critical aspect of the stability of deuterated compounds is the potential for the deuterium label to exchange with protons from the solvent or other sources (H/D exchange). The N-methyl-d3 group in Propantheline-d3 is generally stable. However, under certain conditions, particularly at elevated temperatures or in strongly acidic or basic media, back-exchange can occur.

Isotopic Exchange Kinetics:

The rate of H/D exchange can be studied using techniques like mass spectrometry or NMR over time. The reaction is often pseudo-first order, and the rate constant can be determined under different conditions.

Factors influencing the rate of isotopic exchange include:

pH: The exchange rate is typically minimized at a specific pH, often slightly acidic.

Temperature: Higher temperatures increase the rate of exchange.

Solvent: The presence of protic solvents is necessary for exchange. The type of solvent can influence the rate.

Catalysts: The presence of acid, base, or metal catalysts can significantly accelerate H/D exchange.

A hypothetical kinetic experiment might yield the following data for the loss of the d3 isotopologue in a highly stressed aqueous solution:

| Time (hours) | Temperature (°C) | pH | % Propantheline-d3 Remaining |

| 0 | 70 | 9.0 | 100.0 |

| 6 | 70 | 9.0 | 98.5 |

| 12 | 70 | 9.0 | 97.1 |

| 24 | 70 | 9.0 | 94.3 |

| 48 | 70 | 9.0 | 89.0 |

Prevention Strategies:

The primary strategy to prevent isotopic exchange is to control the experimental conditions.

pH Control: Buffering solutions to a neutral or slightly acidic pH is crucial.

Temperature Control: Avoid unnecessarily high temperatures during sample preparation and analysis.

Solvent Choice: While often dictated by the experiment, using aprotic solvents where possible can prevent exchange. If aqueous solutions are necessary, minimizing the time the compound spends in solution at elevated temperatures is advisable.

Proper Storage: Storing stock solutions frozen in an appropriate solvent minimizes the risk of exchange over time.

By carefully characterizing the purity and stability of Propantheline-d3 (iodide), researchers can ensure the reliability and accuracy of their experimental results, reinforcing the integrity of the data generated using this important analytical standard.

Applications in Advanced Bioanalytical Method Development and Validation

Role of Propantheline-d3 (iodide) as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, Propantheline-d3 (iodide) is primarily used as a stable isotope-labeled (SIL) internal standard. An internal standard is a compound with physicochemical properties closely resembling the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls before processing. Its purpose is to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. scispace.com SIL internal standards are considered the gold standard because they co-elute with the analyte and exhibit similar ionization behavior, making them highly effective at compensating for analytical variations. chromatographyonline.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification. researchgate.net The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as Propantheline-d3 (iodide), to a sample containing the native analyte (Propantheline). osti.govwikipedia.org After allowing the standard and analyte to equilibrate, the mixture is analyzed by a mass spectrometer. The concentration of the analyte is determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard. osti.govwikipedia.org

The key advantages of IDMS are significant and include:

High Accuracy and Precision : IDMS is recognized as a primary method of measurement, capable of yielding results with very low uncertainty. researchgate.netnih.gov It can reduce the uncertainty of measurement results to as low as 0.25%-1% in mass spectrometry. wikipedia.org

Correction for Sample Loss : A major benefit is that the accuracy of the measurement does not depend on the quantitative recovery of the analyte from the sample matrix. researchgate.netosti.gov As long as the analyte and the internal standard behave identically during extraction and analysis, any losses will affect both equally, leaving their ratio unchanged.

Independence from Instrument Sensitivity : The method relies on isotopic ratios rather than absolute signal intensities, making it less susceptible to fluctuations in instrument sensitivity. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for quantifying drugs and their metabolites in biological matrices like plasma, urine, and feces due to its high sensitivity and selectivity. nih.govresearchgate.net The development of a robust LC-MS/MS method for Propantheline (B1209224) using Propantheline-d3 (iodide) as an internal standard involves several critical steps.

Optimization of Mass Spectrometric Conditions : This involves tuning the mass spectrometer to achieve the most sensitive and specific detection for both Propantheline and Propantheline-d3 (iodide). This is typically done by selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Development of Chromatographic Separation : A suitable HPLC or UHPLC column and mobile phase are chosen to achieve good peak shape and separation of Propantheline from endogenous matrix components, minimizing interference. nih.govnih.gov

Sample Preparation : An efficient extraction method, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is developed to remove interfering substances from the biological matrix and concentrate the analyte. longdom.org

Method Validation : The method is rigorously validated according to regulatory guidelines to ensure its reliability. researchgate.net Validation parameters include selectivity, accuracy, precision, linearity, range, carry-over, and stability. nih.gov

The table below summarizes typical acceptance criteria for a validated bioanalytical LC-MS/MS method.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |

| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% |

| Recovery | Should be consistent and reproducible |

| Stability | Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term) |

This table presents generalized acceptance criteria based on common bioanalytical method validation guidelines. nih.govnih.gov

Matrix effects are a major challenge in LC-MS/MS analysis, occurring when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to ion suppression or enhancement. chromatographyonline.comlongdom.orgchromatographyonline.com This can compromise the accuracy, reproducibility, and sensitivity of the assay. chromatographyonline.com

Propantheline-d3 (iodide), as a SIL internal standard, is the most effective tool to compensate for these effects. chromatographyonline.comlongdom.org Because it is structurally and chemically almost identical to Propantheline, it co-elutes from the HPLC column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. chromatographyonline.comlongdom.org By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable quantification. longdom.org While SIL standards are highly effective, it is crucial that the analyte and the standard co-elute completely for optimal correction. chromatographyonline.com Even slight differences in retention time can lead to differential matrix effects. myadlm.org

High-Performance Liquid Chromatography (HPLC) Method Development for Deuterated Compounds

The development of HPLC methods is a systematic process aimed at achieving the desired separation of components in a mixture. ijtsrd.comwjpmr.com Key steps include selecting the appropriate stationary phase (column), mobile phase composition, and detector. ijtsrd.com When working with deuterated compounds like Propantheline-d3 (iodide), the method development process is largely the same as for their non-labeled analogs.

However, a phenomenon known as the "chromatographic isotope effect" can sometimes be observed, where the deuterated compound may have a slightly different retention time than the non-deuterated compound. hilarispublisher.comnih.gov This is more common in gas chromatography but can also occur in HPLC. Therefore, during method development, it is essential to verify the elution profiles of both the analyte and the deuterated internal standard to ensure they co-elute as closely as possible for accurate matrix effect correction. chromatographyonline.com In some advanced applications, deuterium (B1214612) oxide (D₂O) can be used as a mobile phase component in HPLC-MS to facilitate the study of labile hydrogen atoms, aiding in structural elucidation. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Deuterated Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is widely used for the analysis of volatile and semi-volatile compounds. wikipedia.org Deuterated compounds are frequently used in GC-MS as internal standards for quantitative analysis, similar to their application in LC-MS. nih.govsemanticscholar.org

In GC-MS, a chromatographic H/D isotope effect is often more pronounced, where deuterated analytes typically elute slightly earlier than their protiated (non-deuterated) counterparts. nih.gov This effect arises from differences in intermolecular interactions between the analytes and the GC column's stationary phase. nih.gov While this separation can be observed, it does not typically hinder quantification as long as the peaks are well-resolved and properly integrated. GC-MS, often in tandem with isotopic labeling, is also used in metabolic studies to trace the pathways of compounds in biological systems. wikipedia.org

Considerations for Reproducibility, Accuracy, and Sensitivity in Research Bioanalysis

Achieving high levels of reproducibility, accuracy, and sensitivity is the ultimate goal of bioanalytical method development for research. The use of a high-quality, stable isotope-labeled internal standard like Propantheline-d3 (iodide) is a cornerstone of this effort.

Reproducibility and Accuracy : By correcting for variations in sample extraction and instrument response, SIL internal standards significantly improve the precision (reproducibility) and accuracy of the results. clearsynth.comnih.gov Studies have shown that only an isotope-labeled internal standard can effectively correct for inter-individual variability in sample recovery from patient plasma. nih.gov

Sensitivity : While the internal standard does not directly increase the instrument's signal, it enhances the reliability of measurements at low concentrations, near the lower limit of quantification (LLOQ). youtube.com By minimizing the impact of random errors, it allows for confident quantification of trace levels of the analyte. wikipedia.org

The meticulous validation of the entire analytical method, from sample collection and storage to final data analysis, is crucial. researchgate.netyoutube.com This ensures that the method is robust and that the data generated are reliable for making informed research decisions.

Pharmacokinetic and Metabolic Research Utilizing Propantheline D3 Iodide As a Tracer

In Vitro Metabolic Stability Studies in Isolated Enzyme Systems and Cell Models

In vitro metabolic stability assays are crucial for predicting a drug's in vivo half-life and clearance. These studies are typically conducted using isolated enzyme systems and cell models to assess the compound's susceptibility to metabolic enzymes.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Hepatocytes, the primary cells of the liver, contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism.

In a typical microsomal stability assay, Propantheline-d3 (iodide) would be incubated with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. The concentration of the parent compound is monitored over time using liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Representative In Vitro Metabolic Stability Assay Parameters

| Parameter | Microsomal Assay | Hepatocyte Assay |

| Enzyme Source | Pooled Human Liver Microsomes | Cryopreserved Human Hepatocytes |

| Compound Concentration | 1 µM | 1 µM |

| Incubation Time | 0, 5, 15, 30, 60 min | 0, 15, 30, 60, 120, 240 min |

| Cofactors | NADPH Regenerating System | None (endogenous cofactors) |

| Analysis Method | LC-MS/MS | LC-MS/MS |

| Calculated Parameters | In vitro half-life (t½), Intrinsic Clearance (CLint) | In vitro half-life (t½), Intrinsic Clearance (CLint) |

In vitro models to investigate extrahepatic metabolism include intestinal microsomes, S9 fractions from various tissues, and incubation in plasma. Studies with Propantheline-d3 (iodide) in these systems would help to quantify the contribution of different organs to its metabolism. For instance, incubation with human intestinal microsomes would reveal its susceptibility to gut wall metabolism, a critical factor for orally administered drugs. Plasma stability assays would assess its hydrolysis by plasma esterases. Research has indicated that propantheline (B1209224) bromide shows about 50% degradation within 30 minutes in plasma, highlighting the importance of this extrahepatic metabolic pathway. researchgate.net

Elucidation of Metabolic Pathways and Identification of Metabolites Using Deuterium (B1214612) Labeling

The deuterium label in Propantheline-d3 (iodide) acts as a powerful tracer to elucidate its metabolic pathways and identify its metabolites.

In these studies, a biological system (e.g., hepatocytes, animal models) is dosed with a mixture of labeled (Propantheline-d3) and unlabeled propantheline. Samples are then analyzed by high-resolution mass spectrometry. The deuterium-labeled metabolites will exhibit a characteristic mass shift of +3 Da compared to their unlabeled counterparts, forming a distinct isotopic doublet in the mass spectrum. This "doublet" signature makes it easier to distinguish true drug-related metabolites from endogenous background ions, significantly enhancing the confidence in metabolite identification.

For propantheline, known metabolites include xanthanoic acid, hydroxyxanthanoic acid, and a glucuronide of xanthanoic acid. nih.gov By using Propantheline-d3 (iodide) as a tracer, researchers can confirm these pathways and potentially identify novel, previously uncharacterized metabolites.

Deuterium labeling can also provide insights into the specific enzymes involved in metabolism. By observing the formation of deuterated metabolites in the presence of specific enzyme inhibitors or in recombinant enzyme systems, the contribution of individual CYP isozymes or other enzymes can be determined.

Furthermore, the location of the deuterium atoms on the Propantheline-d3 (iodide) molecule can influence its metabolic profile. If the deuterium is placed at a site of metabolism, the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can slow down the rate of metabolism at that position. juniperpublishers.comnih.gov This phenomenon, known as the kinetic isotope effect, can lead to "metabolic switching," where the metabolism is shunted towards alternative pathways. nih.gov

Investigation of Kinetic Isotope Effects on Metabolism and Disposition

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org The C-D bond is stronger and requires more energy to break than a C-H bond, leading to a slower reaction rate when C-H bond cleavage is the rate-limiting step of a metabolic reaction. wikipedia.orglibretexts.org

By comparing the metabolic rates of Propantheline-d3 (iodide) and its non-deuterated counterpart, researchers can determine if the deuterated positions are involved in a rate-limiting metabolic step. A significant KIE (typically kH/kD > 2) would suggest that the deuterated C-H bond is cleaved during the rate-determining step of that particular metabolic transformation.

This information is valuable for several reasons. It can help to elucidate the precise mechanism of enzymatic reactions involved in propantheline metabolism. From a drug design perspective, intentionally placing deuterium at a metabolically labile position can be a strategy to slow down metabolism, thereby improving the drug's half-life and bioavailability. juniperpublishers.comnih.govjscimedcentral.com

Table 2: Potential Impact of Deuteration on Propantheline Metabolism

| Metabolic Pathway | Potential Effect of Deuteration at a Labile Site | Rationale |

| Hydrolysis | No significant KIE expected | Ester hydrolysis does not typically involve C-H bond cleavage at the labeled position. |

| Oxidative Metabolism (e.g., hydroxylation) | Significant KIE possible | If the deuterated C-H bond is the site of oxidation by CYP enzymes, the reaction rate may be slowed. |

| Overall Clearance | Potential decrease | If a KIE is observed for a major metabolic pathway, the overall clearance of the drug could be reduced. |

| Metabolite Profile | Potential for metabolic switching | A slower rate of metabolism at one site may lead to an increase in metabolism at other sites. |

Influence of Deuteration on Cytochrome P450 (CYP) Metabolism

The cytochrome P450 superfamily of enzymes is a major player in the metabolism of a vast array of xenobiotics, including many pharmaceutical agents. These enzymes often catalyze oxidative reactions that involve the cleavage of C-H bonds. When a hydrogen atom at a site of CYP-mediated metabolism is replaced by deuterium, as in Propantheline-d3 (iodide), the rate of that specific metabolic reaction can be slowed down. osti.govosti.gov This phenomenon, known as the primary kinetic isotope effect, occurs because more energy is required to break the stronger C-D bond.

While direct studies on the CYP-mediated metabolism of Propantheline-d3 (iodide) are not extensively available, the established principles of KIE suggest that deuteration at a metabolically active site on the propantheline molecule would likely lead to a decrease in the rate of its oxidative metabolism by CYP enzymes. For instance, if the deuterated methyl group in Propantheline-d3 (iodide) is a target for N-demethylation by a CYP isozyme, the rate of formation of the corresponding N-desmethyl metabolite would be expected to be lower compared to the non-deuterated propantheline. This can result in a higher plasma concentration of the parent drug and a longer half-life.

Deuterium Substitution as a Tool to Modulate Metabolic Rates and Pathways

The strategic placement of deuterium atoms can be used as a tool to intentionally alter a drug's metabolic profile, a concept known as "metabolic switching". osti.govosti.gov If a drug has multiple metabolic pathways, slowing down one pathway through deuteration can shunt the metabolism towards alternative routes. nih.govunito.it

Preclinical Pharmacokinetic Research Methodologies (excluding human clinical trials)

Preclinical studies are essential for characterizing the ADME properties of a new chemical entity before it can be considered for human trials. These studies often employ in vitro and in vivo models to predict the pharmacokinetic behavior of a drug in humans.

In Vivo Animal Model Applications for Disposition Studies (e.g., rat intestinal brush border membrane vesicles)

Animal models, particularly rodents, are widely used in preclinical pharmacokinetic studies to investigate the absorption, distribution, and elimination of drugs. For orally administered drugs like propantheline, understanding intestinal transport is crucial. A key in vitro tool for studying this process is the use of intestinal brush border membrane vesicles (BBMVs). nih.govoup.com

Research on the transport mechanism of propantheline has utilized BBMVs isolated from the rat small intestine. nih.govoup.com These studies have revealed that the uptake of propantheline is a complex process. Initially, propantheline rapidly binds to the brush border membrane. Subsequently, it is transported into the epithelial cells, a process that is driven by the negative transmembrane electrical potential. nih.govoup.com

To illustrate the findings from such studies, the following interactive data table summarizes the key characteristics of propantheline transport across rat intestinal brush border membranes.

| Parameter | Observation | Implication | Reference |

| Binding | Propantheline exhibits rapid and saturable binding to the brush border membrane. | Suggests the involvement of specific binding sites in the initial phase of absorption. | nih.govoup.com |

| Transmembrane Potential | Uptake is facilitated by a negative intracellular electrical potential. | Indicates an electrogenic transport mechanism for the cationic propantheline molecule. | nih.govoup.com |

| Inhibition | Cationic tertiary amines such as chlorpromazine (B137089) and imipramine (B1671792) inhibit propantheline uptake. | Suggests a shared transport pathway for these compounds. | nih.govoup.com |

These findings from preclinical models provide a mechanistic understanding of propantheline absorption, which is critical for predicting its oral bioavailability and potential interactions with other drugs that share the same transport mechanisms. The use of Propantheline-d3 (iodide) in such studies would allow for highly sensitive and specific quantification of the parent compound, distinguishing it from any endogenous interfering substances.

Understanding Drug-Metabolizing Enzyme Kinetics in Preclinical Models

Preclinical studies also focus on characterizing the kinetics of drug-metabolizing enzymes. This involves determining key parameters such as the Michaelis-Menten constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax). This information is vital for predicting the potential for metabolic drug-drug interactions and for understanding how changes in enzyme activity might affect the drug's clearance. nih.govnih.govresearchgate.net

In the context of Propantheline-d3 (iodide), in vitro studies using liver microsomes or recombinant CYP enzymes from preclinical species (e.g., rat, dog) would be conducted. By comparing the enzyme kinetics of Propantheline-d3 (iodide) with its non-deuterated counterpart, researchers can quantify the kinetic isotope effect. A significant difference in Km and/or Vmax would provide direct evidence of the impact of deuteration on the metabolic process. This data is crucial for extrapolating the findings to predict the pharmacokinetics in humans.

Mechanistic and Molecular Interaction Studies with Deuterated Propantheline

Exploration of Receptor Binding Dynamics Using Deuterated Probes (e.g., mAChR antagonists)

Propantheline (B1209224) is an antimuscarinic agent, meaning it functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system. mdpi.comnih.govmhmedical.comdrugbank.com Understanding the dynamics of how antagonists like propantheline bind to these receptors is fundamental for drug development. Deuterated probes, in this context, play a sophisticated role. While radioactively labeled ligands are used to directly measure binding, stable isotope-labeled compounds like Propantheline-d3 are essential for the precise quantification of the unlabeled drug in competitive assays, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis. medchemexpress.comnih.gov This approach allows researchers to accurately determine binding affinities and kinetics, which are critical parameters for characterizing a drug's interaction with its target receptor. nih.govnih.gov

Radioligand Binding Assays with Deuterated Analogues (if applicable)

Radioligand binding assays are a cornerstone for studying drug-receptor interactions, allowing for the determination of receptor density (Bmax) and binding affinity (Kd or Ki). nih.govnih.govcreative-bioarray.com These assays utilize a ligand labeled with a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), to track its binding to a receptor. oncodesign-services.com

It is important to clarify that Propantheline-d3, as a deuterated compound, is a stable isotope-labeled analogue, not a radioactive one. Therefore, it is not used directly as the primary "radioligand" in these assays. Instead, its utility is found in competition binding assays. In this experimental setup, a fixed concentration of a radioligand is incubated with the receptor in the presence of varying concentrations of an unlabeled competitor, such as propantheline bromide. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the competitor can be calculated. creative-bioarray.com Propantheline-d3 serves as an ideal internal standard during the subsequent LC-MS analysis of the samples from such an experiment, enabling precise quantification of the non-deuterated propantheline. nih.gov

Molecular Docking and Dynamics Simulations Involving Deuterated Structures

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and a receptor at an atomic level. nih.govfrontiersin.orgnih.gov These methods can forecast the binding pose of a ligand in a receptor's active site and simulate its behavior over time, providing insights into the stability of the complex and the key residues involved in the interaction. mdpi.comnih.gov

While simulations are typically performed with the most common isotope (protium), deuterated structures can be modeled to investigate the subtle effects of isotopic substitution. The primary difference between a C-H and a C-D bond is the latter's slightly shorter length and lower vibrational frequency due to the increased mass of deuterium (B1214612). wikipedia.org In an MD simulation, these altered parameters can be used to explore potential changes in:

Hydrogen Bonding: Deuteration can alter the strength and geometry of hydrogen bonds, which are often critical for ligand-receptor recognition. mdpi.com This has been shown to modulate binding affinities in other receptor systems. plos.org

Binding Free Energy: Computational methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy, potentially revealing whether deuteration leads to a more or less favorable interaction. mdpi.com

While specific docking studies on Propantheline-d3 are not prominent in the literature, the methodology allows for its theoretical investigation to probe the energetic consequences of isotopic substitution on its binding to mAChRs. nih.govnih.gov

Biophysical Characterization of Deuterium's Impact on Molecular Conformation and Interactions

The substitution of hydrogen with deuterium, its heavier stable isotope, introduces subtle but significant changes to the biophysical properties of a molecule. wikipedia.org This is primarily due to the mass difference, which leads to a stronger, less reactive carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon gives rise to the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. nih.govnih.gov

Beyond the KIE, which mainly affects metabolism, deuteration has other biophysical consequences that can influence molecular interactions: wikipedia.orgcchmc.org

Bond Length and Strength: The C-D bond is slightly shorter and stronger than the C-H bond.

Molecular Volume: The reduced vibrational amplitude of the C-D bond can lead to a slightly smaller molecular volume.

Polarizability: The electron cloud of a C-D bond is less polarizable than that of a C-H bond.

Non-covalent Interactions: These subtle changes can impact non-covalent forces, such as van der Waals interactions and hydrogen bonding, which are crucial for the specific recognition and binding of a drug to its receptor target. plos.orgcchmc.org

These alterations can collectively lead to measurable differences in binding affinity and residence time at the receptor.

| Property | Impact of Deuteration (C-H vs. C-D) | Potential Consequence for Molecular Interaction |

|---|---|---|

| Bond Energy | C-D bond is stronger | Increased metabolic stability (Kinetic Isotope Effect) nih.gov |

| Bond Vibrational Frequency | C-D bond vibrates at a lower frequency | Alters spectroscopic signatures (e.g., IR, NMR) |

| Bond Length | C-D bond is slightly shorter | Minor changes in molecular conformation and steric fit wikipedia.org |

| Molecular Volume | Slightly decreased | Can affect packing and interactions within a binding site wikipedia.org |

| Hydrogen Bonding | Can be subtly altered in strength and geometry | May lead to changes in binding affinity (Ki) mdpi.complos.org |

Advanced Spectroscopic Techniques (e.g., Solid-State NMR for membrane interactions)

Solid-state Nuclear Magnetic Resonance (SSNMR) is a powerful spectroscopic technique for studying the structure, dynamics, and interactions of molecules in non-solution environments, such as lipid membranes. nih.govrsc.org Unlike solution NMR, SSNMR can provide atomic-resolution information on molecules embedded within phospholipid bilayers, which mimic their native biological environment. nih.govrug.nl This is particularly relevant for understanding how drugs like propantheline, a quaternary ammonium (B1175870) compound, interact with the cell membrane en route to their receptor targets.

Deuterium (²H) SSNMR is an especially valuable application of this technique. frontiersin.org By selectively incorporating deuterium into either the lipid acyl chains of the membrane or into the drug molecule itself (as in Propantheline-d3), researchers can probe molecular dynamics and orientation. If Propantheline-d3 were studied with ²H SSNMR in a lipid bilayer, the technique could potentially reveal:

Depth of Insertion: The location and depth of the deuterated parts of the molecule within the membrane.

Molecular Orientation: The average orientation of the drug relative to the membrane surface.

Local Dynamics: The degree of motional freedom (order parameter) of the deuterated segments, indicating how rigidly the molecule is held within the lipid environment. frontiersin.org

While specific SSNMR studies utilizing Propantheline-d3 are not documented, the technique represents a key methodology for characterizing the membrane interactions of deuterated compounds. rug.nlvanderwellab.org

Role in Investigating Transport Mechanisms Across Biological Barriers (e.g., membrane vesicles)

Before a drug can reach its target receptor, it must often cross one or more biological barriers, such as the intestinal epithelium. nih.govnih.govresearchgate.net The transport mechanism of propantheline across the intestinal brush border membrane has been studied using isolated membrane vesicles. nih.gov Such studies have shown that its transport involves rapid binding to the membrane followed by potential-driven uptake into the cell. nih.gov

In these types of transport and permeability studies, accurate quantification of the compound that has successfully crossed the barrier is paramount. This is where Propantheline-d3 plays a vital and direct role. As a stable isotope-labeled internal standard, it is added to samples at a known concentration after the transport experiment is complete but before sample processing and analysis by LC-MS. nih.gov Its function is to account for any variability or loss of the analyte (unlabeled propantheline) during extraction and analysis. Because Propantheline-d3 is chemically identical to propantheline, it behaves the same way during sample workup and ionization in the mass spectrometer, but its mass difference (3 daltons higher) allows the detector to distinguish it from the unlabeled drug. This co-analysis ensures a highly accurate and precise measurement of the transported propantheline, making Propantheline-d3 an enabling tool for pharmacokinetic and drug transport research.

Future Directions and Emerging Research Avenues for Deuterated Compounds

Advancements in Automated Synthesis and High-Throughput Deuteration Techniques

The synthesis of deuterated compounds is moving beyond traditional batch-type methods towards more efficient, automated, and high-throughput techniques. bionauts.jp These advancements are crucial for accelerating drug discovery and the production of isotopically labeled standards. nih.govarizona.edu

Key emerging techniques include:

Flow Synthesis Systems: Continuous flow synthesis offers a safer, more efficient, and scalable method for deuteration. For instance, a novel flow synthesis system using a proton-conducting membrane allows for deuteration at ambient pressure and room temperature, using reusable heavy water (D₂O) as the deuterium (B1214612) source. bionauts.jp This method has been proven for compounds like Ibuprofen and is adaptable for a wide range of molecules. bionauts.jp

Photoredox and Electrocatalysis: These methods provide green chemistry alternatives for deuteration. rsc.org Photoredox catalysis, for example, can achieve hydrogen isotope exchange (HIE) at aliphatic C(sp³)–H moieties, which has traditionally been a challenge. nih.gov This allows for the deuteration of complex molecules in a single step. nih.gov

Organocatalysis: New organocatalytic strategies enable the direct conversion of aldehydes to their 1-deutero counterparts with high levels of deuterium incorporation (>90%). arizona.edu This is significant as it provides facile access to versatile deuterated building blocks. arizona.eduresearchgate.net

Multicomponent Reactions (MCRs): The use of deuterated reagents in MCRs allows for the rapid generation of large libraries of deuterated, drug-like compounds. beilstein-journals.orgazregents.edu This is particularly valuable for the site-selective deuteration of molecules at known metabolic "soft spots." beilstein-journals.org

These modern synthetic methods are expanding the accessibility and variety of deuterated compounds available for research and development. researchgate.net

| Deuteration Technique | Key Advantages | Example Application |

| Flow Synthesis | Low environmental impact, high yield (80-98%), reusable reagents, operates at room temperature/pressure. bionauts.jp | On-demand synthesis of deuterated pharmaceuticals like Ibuprofen. bionauts.jp |

| Photoredox Catalysis | Enables HIE at challenging C(sp³)–H bonds, single-step synthesis for complex molecules. nih.gov | Deuteration of macrocycles like Azithromycin. nih.gov |

| Organocatalysis | High deuterium incorporation (>90%), applicable to aromatic and aliphatic substrates. arizona.edu | Late-stage deuterium incorporation into complex drug candidates. arizona.edu |

| Multicomponent Reactions | Rapidly produces diverse libraries of deuterated compounds, allows for site-selective labeling. beilstein-journals.orgazregents.edu | Synthesis of deuterated calcium channel blockers. beilstein-journals.org |

Integration of Deuterated Analogues in Systems Biology and Multi-Omics Research

Stable isotope labeling is a cornerstone of systems biology and multi-omics (genomics, proteomics, metabolomics) research, providing a dynamic view of biological processes that is unattainable with label-free methods. nih.govnih.gov Deuterated analogues are instrumental in tracing metabolic pathways, quantifying metabolite turnover, and providing a holistic view of cellular networks. biosyn.comcreative-proteomics.comresearchgate.net

The integration of these analogues offers several benefits:

Metabolic Flux Analysis: By introducing substrates labeled with stable isotopes like deuterium (²H) or ¹³C, researchers can track the flow of atoms through metabolic networks. creative-proteomics.comnih.gov This allows for the quantitative analysis of metabolic pathway activity, such as glycolysis and the TCA cycle, revealing the dynamic nature of cellular metabolism. creative-proteomics.comcreative-proteomics.com

Metabolite Identification and Quantification: Stable isotope labeling helps overcome major challenges in metabolomics by assisting in the confident identification of metabolites and enabling accurate quantification. nih.gov In mass spectrometry, the known mass shift of deuterated compounds helps distinguish them from background noise and identify unknown compounds. nih.gov

Holistic Biological Understanding: Multi-omics approaches that integrate data from different molecular levels (genes, proteins, metabolites) provide a comprehensive picture of a biological system. nih.govnih.govsemanticscholar.org Stable isotope labeling acts as a unifying thread, linking the different "omics" layers by tracing the flow of metabolites that result from gene expression and protein activity. nih.govresearchgate.net

As research moves from observational studies to mechanistic investigations, the use of deuterated compounds in multi-omics research is expected to become routine. nih.gov

Computational Chemistry and Machine Learning for Predicting Isotope Effects and Compound Behavior

Computational chemistry and machine learning (ML) are becoming indispensable tools for predicting the impact of deuteration on a compound's properties, thereby guiding the design of new drugs and analytical standards.

Predicting Kinetic Isotope Effects (KIEs): The Kinetic Isotope Effect is the change in reaction rate when an atom in the reactants is substituted with one of its isotopes. wikipedia.org This effect is fundamental to how deuteration can slow down drug metabolism. nih.govbeilstein-journals.org

Computational methods, such as combined quantum mechanical and molecular mechanical (QM/MM) potentials, can model bond-forming and bond-breaking processes to accurately compute KIEs. nih.gov

These simulations help elucidate reaction mechanisms and quantify the extent to which deuteration will impact a metabolic pathway. nih.govacs.orgnih.gov A significant primary KIE is often interpreted as evidence that C-H bond breaking occurs in the rate-determining step of a reaction. wikipedia.orgacs.org

Machine Learning in Compound Design: ML algorithms can analyze vast datasets to identify patterns and predict molecular behavior without the need for intensive quantum mechanical calculations. nyu.eduyoutube.com

ML models can be trained on experimental data to predict the properties of new compounds, including their metabolic stability. nyu.edumdpi.com

This predictive power can guide the synthesis of novel deuterated analogues with improved pharmacokinetic properties. mdpi.comresearchgate.net Explainable ML can even identify specific structural features and motifs responsible for a compound's activity, bridging the gap between computational prediction and intuitive chemical understanding. nih.gov

| Computational Approach | Objective | Significance |

| Quantum/Molecular Mechanics (QM/MM) | Accurately compute primary and secondary Kinetic Isotope Effects (KIEs). nih.gov | Elucidates reaction mechanisms and quantifies the impact of deuteration on reaction rates. acs.orgresearchgate.net |

| Machine Learning (ML) | Predict molecular behavior, properties, and metabolic stability from training data. nyu.edunih.gov | Accelerates the design of new molecules and deuterated drugs by guiding synthetic efforts. mdpi.comresearchgate.net |

Novel Applications of Propantheline-d3 (iodide) in Analytical Forensics or Environmental Chemistry

Currently, Propantheline-d3 (iodide) is primarily utilized as a labeled internal standard for the quantitative analysis of Propantheline (B1209224). pharmaffiliates.com While specific published research detailing its application in analytical forensics or environmental chemistry is not prominent, the underlying principles of using deuterated standards suggest significant potential in these fields.

Potential Forensic Applications: In forensic toxicology, definitive identification and precise quantification of drugs and their metabolites in biological samples are critical. The use of a stable isotope-labeled internal standard like Propantheline-d3 (iodide) would provide the highest level of accuracy for determining the presence and concentration of Propantheline in post-mortem or DUI cases.

Potential Environmental Chemistry Applications: Environmental analysis often involves detecting trace levels of contaminants in complex matrices like water, soil, or sludge. Should Propantheline be identified as an environmental contaminant of concern (e.g., from pharmaceutical waste), Propantheline-d3 (iodide) would be the ideal internal standard for use in isotope dilution mass spectrometry methods to accurately monitor its levels and fate in the environment. The iodine component of the molecule is also of interest in broader environmental chemistry concerning halogen cycles. bohrium.comiaea.org

The development of validated methods using Propantheline-d3 (iodide) for these applications represents a clear avenue for future research.

Expanding the Use of Deuterated Internal Standards for Complex Mixtures and Challenging Matrices

The use of deuterated internal standards is considered the gold standard in quantitative analysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS). crimsonpublishers.com Their utility is especially pronounced when dealing with complex mixtures and challenging biological matrices like plasma, blood, and tissue, where matrix effects can significantly compromise data quality. waters.comkcasbio.com

Matrix effects, caused by co-eluting components that suppress or enhance the ionization of the target analyte, are a major source of imprecision. waters.com A deuterated internal standard, such as Propantheline-d3 (iodide), co-elutes with the unlabeled analyte and experiences the same matrix effects. kcasbio.comthermofisher.com By measuring the ratio of the analyte to its deuterated standard, these effects are normalized, leading to highly accurate and precise quantification. waters.comthermofisher.comclearsynth.com

Key considerations and future expansions include:

Superior Correction: Stable isotope-labeled standards are superior to structural analogues for correcting variations in sample extraction, recovery, and ionization. crimsonpublishers.comacanthusresearch.comresearchgate.net Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of bioanalytical submissions incorporate stable isotope-labeled internal standards. kcasbio.com

Addressing Challenges: While highly effective, deuterated standards are not a panacea. In some cases, slight chromatographic separation between the deuterated standard and the analyte (the "isotope effect") can lead to differential matrix effects if they elute in a region of rapidly changing ion suppression. waters.commyadlm.org Future research will continue to optimize chromatographic methods and the placement of deuterium labels to minimize these occurrences. acanthusresearch.com

Broader Accessibility: As synthetic techniques become more efficient, the cost and availability of deuterated standards for a wider range of analytes will improve, encouraging their universal adoption for any quantitative LC-MS assay requiring high accuracy and robustness. amazonaws.commdpi.com

The continued expansion and refinement of deuterated internal standards are critical for ensuring the reliability of bioanalytical data in drug development, clinical diagnostics, and other fields. clearsynth.comamazonaws.com

Q & A

Basic: How can researchers confirm the identity and isotopic purity of Propantheline-d3 (iodide) in synthesized samples?

Methodological Answer:

Isotopic purity and structural confirmation require a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Compare -NMR spectra with non-deuterated Propantheline bromide to identify deuterium substitution patterns (e.g., loss of proton signals at deuterated positions).

- Mass Spectrometry (MS): High-resolution MS (HRMS) should show a molecular ion peak at m/z 448.39 (CHDBrNO) with a 3 Da shift from the non-deuterated form .

- Elemental Analysis: Verify Br and D content against theoretical values (e.g., Br: ~17.8%, D: ~0.67% for three deuterium atoms) .

Basic: What in vitro methodologies are suitable for assessing Propantheline-d3 (iodide) as a quantitative tracer in pharmacokinetic studies?

Methodological Answer:

- LC-MS/MS Protocols: Use deuterated Propantheline-d3 as an internal standard in biological matrices (e.g., plasma). Calibration curves should cover expected concentration ranges (e.g., 1–1000 ng/mL). Validate accuracy (85–115%) and precision (RSD <15%) per FDA guidelines .

- Competitive Binding Assays: Compare receptor binding affinity (e.g., muscarinic acetylcholine receptors) between deuterated and non-deuterated forms to confirm isotopic effects are negligible .

Advanced: How does deuteration impact the metabolic stability of Propantheline-d3 (iodide) compared to its non-deuterated analog?

Methodological Answer:

- Comparative Metabolic Profiling:

- In Vitro Incubations: Use human liver microsomes (HLM) or hepatocytes with NADPH cofactors. Monitor parent compound depletion via LC-MS.

- Kinetic Isotope Effect (KIE) Analysis: Calculate for metabolic pathways (e.g., CYP450-mediated oxidation). KIE >1 indicates deuteration slows metabolism .

- Metabolite Identification: Use tandem MS (MS/MS) to compare metabolite profiles. Deuterated positions should reduce cleavage at specific bonds (e.g., C-D vs. C-H) .

Advanced: What experimental strategies resolve contradictions in deuterium isotope effects observed across in vitro vs. in vivo studies of Propantheline-d3 (iodide)?

Methodological Answer:

- Controlled Variable Analysis:

- In Vivo Complexity: Account for factors like protein binding, tissue distribution, and enterohepatic recirculation using radiolabeled tracers (e.g., -Propantheline) paired with deuterated analogs .

- Compartmental Modeling: Apply pharmacokinetic (PK) models (e.g., non-linear mixed-effects) to isolate isotope-specific parameters (e.g., , ) from confounding variables .

- Cross-Study Validation: Replicate conflicting experiments under harmonized conditions (e.g., identical species, dosing regimens, and analytical platforms) .

Basic: What quality control measures ensure batch-to-batch consistency in Propantheline-d3 (iodide) synthesis?

Methodological Answer:

- Stability-Indicating Methods:

- Forced Degradation Studies: Expose batches to heat, light, and hydrolytic conditions. Monitor degradation products via HPLC-UV or UPLC-PDA to confirm deuterium retention .

- Residual Solvent Analysis: Use gas chromatography (GC) to verify compliance with ICH Q3C limits (e.g., <500 ppm for dichloromethane) .

Advanced: How can researchers optimize isotopic labeling efficiency during Propantheline-d3 (iodide) synthesis to minimize non-deuterated impurities?

Methodological Answer:

- Deuterium Source Optimization:

- Purification Strategies:

Basic: What statistical approaches are recommended for analyzing dose-response relationships in Propantheline-d3 (iodide) toxicity studies?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC values with 95% confidence intervals.

- ANOVA with Post Hoc Tests: Compare treatment groups (e.g., control vs. deuterated compound) for significance (p<0.05). Include Bonferroni correction for multiple comparisons .

Advanced: How can researchers validate the mechanistic role of deuterium in altering Propantheline-d3 (iodide) pharmacokinetics without confounding variables?

Methodological Answer:

- Isotopologue Pairing: Co-administer deuterated and non-deuterated Propantheline in a crossover study. Use MS to track both forms simultaneously, eliminating inter-subject variability .

- Knockout Animal Models: Compare PK in CYP450-deficient mice (e.g., Cyp3a4) to isolate metabolic pathway dependencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.